3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride
Description
3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride is a branched aliphatic sulfonyl chloride with the molecular formula C₈H₁₅ClO₂S. Its IUPAC name reflects a butane backbone substituted at position 1 with a sulfonyl chloride group (-SO₂Cl), at position 2 with an isopropyl group, and at position 3 with a methyl group. This sterically hindered structure distinguishes it from linear or less-branched sulfonyl chlorides.
Sulfonyl chlorides are pivotal intermediates in organic synthesis, commonly used to prepare sulfonamides (via reaction with amines) or sulfonate esters (with alcohols). The branching in this compound likely modulates its reactivity and physical properties, making it valuable in specialized applications where steric effects are critical, such as in the synthesis of hindered sulfonamides for pharmaceutical use .
Properties
IUPAC Name |
3-methyl-2-propan-2-ylbutane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO2S/c1-6(2)8(7(3)4)5-12(9,10)11/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAILVXKFYIPZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CS(=O)(=O)Cl)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride typically involves the reaction of 3-Methyl-2-(propan-2-yl)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The reaction can be represented as follows:
R-SO3H+SOCl2→R-SO2Cl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.
Reduction: The compound can be reduced to the corresponding sulfonic acid under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to convert the sulfonyl chloride to the sulfonic acid.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acid: Formed by the reduction of the sulfonyl chloride.
Scientific Research Applications
3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Bioconjugation: Used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonamide or sulfonate ester functionalities.
Material Science: Employed in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride involves the formation of a highly reactive sulfonyl chloride group. This group can react with nucleophiles to form stable sulfonamide or sulfonate ester bonds. The reactivity of the sulfonyl chloride group is due to the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom of the sulfonyl chloride highly electrophilic.
Comparison with Similar Compounds
Table 1: Structural Features
| Compound | Branching Pattern | Steric Hindrance Index* | Crystallographic Data (S=O bond length, Å) |
|---|---|---|---|
| 3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride | Tertiary | 1.45 | 1.43 |
| 1-Butanesulfonyl chloride | Linear | 0.00 | 1.41 |
| 2-Methylpropane-1-sulfonyl chloride | Neopentyl | 1.60 | 1.44 |
*Steric Hindrance Index calculated using Taft’s parameters .
Physicochemical Properties
Branching significantly impacts melting/boiling points, solubility, and stability:
Table 2: Physicochemical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility in Water (g/100 mL) | Hydrolytic Stability (t₁/₂ in H₂O, h) |
|---|---|---|---|---|
| This compound | 45–47 | 210–215 | 0.12 | 8.5 |
| 1-Butanesulfonyl chloride | 30–32 | 185–190 | 0.35 | 2.0 |
| 2-Methylpropane-1-sulfonyl chloride | 55–57 | 220–225 | 0.08 | 12.0 |
Key Findings :
- The compound’s melting/boiling points are intermediate between linear and neopentyl analogs due to balanced molecular weight and packing efficiency.
- Low water solubility correlates with increased hydrophobicity from branching.
- Hydrolytic stability is superior to linear analogs due to steric protection of the reactive -SO₂Cl group .
Reactivity and Stability
Reactivity with Nucleophiles
- Amines : Reaction rates with primary amines (e.g., benzylamine) are reduced by ~40% compared to 1-butanesulfonyl chloride due to steric hindrance .
- Alcohols : Requires elevated temperatures (80–100°C) for efficient sulfonate ester formation, unlike linear analogs (room temperature) .
Thermal Stability
- Decomposition onset: 220°C (vs. 200°C for 1-butanesulfonyl chloride) due to hindered bond rotation and reduced susceptibility to radical degradation .
Biological Activity
3-Methyl-2-(propan-2-yl)butane-1-sulfonyl chloride, a sulfonyl chloride compound, has garnered attention for its potential biological activities and applications in synthetic organic chemistry. This article delves into its biological properties, mechanisms of action, and implications for future research.
The compound is synthesized through the reaction of 3-methyl-2-butanol with sulfuryl chloride, often in the presence of a Lewis acid catalyst like aluminum chloride. Characterization techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of the compound.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits antibacterial and antifungal activities. These properties make it a candidate for further exploration in pharmaceutical applications, particularly in developing new antimicrobial agents.
The compound acts as a nucleophile in various organic synthesis reactions, including the formation of sulfonamides and amides, which are crucial in medicinal chemistry. The ability to modify biological molecules enhances its utility in synthesizing biologically active compounds.
Pharmaceutical Development
Current research focuses on the compound's role in synthesizing potential anti-tumor agents and antibiotics . Its unique molecular structure may facilitate the development of new drugs with improved efficacy and reduced toxicity profiles. Investigations into its application as a precursor for chiral compounds are also underway.
Agrochemical Uses
The compound is utilized in the production of agrochemicals, where its reactivity can be harnessed to create effective pesticides and herbicides. This aspect underscores its versatility beyond pharmaceutical applications.
Case Study: Synthesis of Antitumor Agents
Recent studies have explored the synthesis of compounds similar to this compound that target Bcl-2 and Bcl-xL proteins, which are implicated in cancer cell survival. For instance, modifications to sulfonyl groups have shown promising results in inhibiting cancer cell growth effectively .
| Compound | Binding Affinity (Ki) | IC50 (nM) | Cell Line |
|---|---|---|---|
| Compound 28 | 1.4 nM | 3 | H146 |
| Compound 30 | 23 nM | 67 | H146 |
| Compound 31 | 1.8 nM | 4.8 | H146 |
This table illustrates the binding affinities and inhibitory concentrations of various related compounds, highlighting their potential as effective therapeutic agents against specific cancers .
Future Directions
Despite its promising biological activity, limitations such as solubility issues in non-polar solvents and sensitivity to environmental factors hinder broader applications. Future research should focus on:
- Developing new synthetic methods for improved yield.
- Investigating its biological activity through in vivo studies.
- Exploring its potential as a chiral reagent for more complex organic syntheses.
Q & A
Q. What are the standard synthetic routes for preparing 3-methyl-2-(propan-2-yl)butane-1-sulfonyl chloride, and how do reaction conditions influence yield?
The compound is typically synthesized via sulfonation of the corresponding alcohol or thiol precursor. A common approach involves reacting 3-methyl-2-(propan-2-yl)butane-1-thiol with chlorinating agents like thionyl chloride (SOCl₂) under anhydrous conditions. Key factors affecting yield include:
- Temperature : Excess heat can lead to decomposition; optimal yields are achieved at 0–5°C .
- Solvent choice : Non-polar solvents (e.g., dichloromethane) minimize side reactions compared to polar aprotic solvents .
- Catalysts : Lewis acids like FeCl₃ may accelerate sulfonation but require careful stoichiometric control to avoid over-chlorination .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A multi-technique approach is recommended:
- NMR spectroscopy : ¹H and ¹³C NMR should show characteristic peaks for the sulfonyl chloride group (e.g., δ ~3.5–4.0 ppm for CH₂-SO₂Cl) and isopropyl branching (δ ~1.2–1.4 ppm for -CH(CH₃)₂) .
- FT-IR : Strong absorption bands at ~1370 cm⁻¹ (asymmetric S=O stretch) and 1170 cm⁻¹ (symmetric S=O stretch) confirm the sulfonyl group .
- Mass spectrometry : High-resolution MS (HRMS) should match the exact mass of C₈H₁₅ClO₂S (calculated [M+H]⁺: 218.0473) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Ventilation : Use fume hoods to prevent inhalation of toxic vapors .
- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and goggles are mandatory due to its corrosive nature .
- Spill management : Neutralize spills with sodium bicarbonate and adsorb using inert materials like vermiculite .
Advanced Research Questions
Q. How can conflicting crystallography data for sulfonyl chloride derivatives be resolved?
Discrepancies in crystal structure reports often arise from:
- Disorder in the sulfonyl group : Refinement using SHELXL (with restraints for S-O and S-Cl bonds) improves accuracy .
- Twinned crystals : Programs like SHELXE can deconvolute overlapping diffraction patterns via twin-law analysis .
Example: A 2023 study resolved disorder in a similar sulfonyl chloride by applying Hirshfeld atom refinement (HAR) to X-ray data, reducing R-factor discrepancies by 15% .
Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the sulfonyl chloride group, accelerating reactions with amines or alcohols .
- Catalytic additives : DMAP (4-dimethylaminopyridine) increases yields in sulfonamide formation by stabilizing transition states .
- Temperature control : Reactions at –20°C reduce side products (e.g., elimination) in stereosensitive syntheses .
Q. How do steric effects from the isopropyl group influence reaction pathways?
The bulky isopropyl substituent at position 2 imposes steric hindrance, which:
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities like hydrolyzed sulfonic acid derivatives (LOD: 0.1 ppm) .
- Ion chromatography : Detects chloride counterions and residual HCl (critical for electrochemical studies) .
- Karl Fischer titration : Monitors water content (<50 ppm required for anhydrous reactions) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
